molecular formula C7H22O4Si4 B7880943 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No.: B7880943
M. Wt: 282.59 g/mol
InChI Key: CLTMUXYRYKDGOK-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a chemical compound with the molecular formula C7H22O4Si4. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, which includes a cyclooctane ring with multiple methyl groups attached to silicon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of silanes with oxygen-containing compounds under controlled conditions. One common method includes the hydrolysis and condensation of methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and controlled reaction environments is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and industrial processes.

Scientific Research Applications

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and medical devices.

    Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide unique reactivity, allowing it to form stable complexes with other molecules. This reactivity is harnessed in applications such as catalysis, where the compound acts as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its specific cyclic structure and multiple methyl groups, which provide distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation.

Properties

IUPAC Name

2,2,4,4,6,6,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H22O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h12H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTMUXYRYKDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22O4Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-05-8
Record name 2,2,4,4,6,6,8-Heptamethylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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